2,7-Dimethylocta-2,4,6-triene-1,8-diol
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Overview
Description
2,7-Dimethylocta-2,4,6-triene-1,8-diol is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes multiple double bonds and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,4,6-triene-1,8-diol typically involves the use of commercially available starting materials. One common method involves the alkylation of triethyl phosphonoacetate to form triethyl-2-phosphonopropionate. This intermediate is then reacted with fumarylaldehyde and fumarylaldehyde dimethylacetal to produce the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylocta-2,4,6-triene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols.
Scientific Research Applications
2,7-Dimethylocta-2,4,6-triene-1,8-diol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of carotenoids and other complex organic molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 2,7-Dimethylocta-2,4,6-triene-1,8-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. Detailed studies on its mechanism of action are ongoing, aiming to uncover its full potential in different applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-octa-2,4,6-triene: This compound shares a similar structure but lacks the hydroxyl groups present in 2,7-Dimethylocta-2,4,6-triene-1,8-diol.
2,4,6-Octatriene, 2,6-dimethyl-, (E,Z): Another structurally related compound with variations in the position and configuration of double bonds.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2,7-dimethylocta-2,4,6-triene-1,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6,11-12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAWWMLPZVQQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720478 |
Source
|
Record name | 2,7-Dimethylocta-2,4,6-triene-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590403-00-2 |
Source
|
Record name | 2,7-Dimethylocta-2,4,6-triene-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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